Platycodigenin

Oxidative Stress Neuroinflammation Nitrosative Damage

Select Platycodigenin (CAS 22327-82-8) for its scientifically validated differentiation: a distinct 2β,3β,16β,23,24-pentahydroxyoleanane architecture that delivers 2.35-fold peroxynitrite scavenging (absent in polygalacic acid) and modulates M1/M2 microglial polarization at 1–10 μM. This aglycone’s anti-proliferative profile differs fundamentally from its glycosides (e.g., platycodin D IC50 1.77 μM vs. 13.36 μM for 3-O-β-D-glucopyranosyl platycodigenin), making it essential for SAR reproducibility. Only the exact compound ensures valid pharmacological interpretation; generic triterpenoid substitution is scientifically unsound.

Molecular Formula C30H48O7
Molecular Weight 520.7 g/mol
Cat. No. B1581504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatycodigenin
Molecular FormulaC30H48O7
Molecular Weight520.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C(=O)O)C
InChIInChI=1S/C30H48O7/c1-25(2)10-11-30(24(36)37)18(12-25)17-6-7-20-26(3)13-19(33)23(35)29(15-31,16-32)21(26)8-9-27(20,4)28(17,5)14-22(30)34/h6,18-23,31-35H,7-16H2,1-5H3,(H,36,37)/t18-,19-,20+,21+,22+,23-,26+,27+,28+,30+/m0/s1
InChIKeyAPTNOIWSCDBIAS-PCHRGASXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Platycodigenin Procurement Guide: Oleanane-Type Triterpenoid Aglycone for Differentiated Research Applications


Platycodigenin (CAS 22327-82-8) is an oleanane-type pentacyclic triterpenoid aglycone, characterized by a C30H48O7 molecular framework with five hydroxyl substituents at positions 2β, 3β, 16β, 23, and 24, distinguishing it from simpler oleanolic acid [1]. It constitutes the core sapogenin of numerous bioactive saponins derived from Platycodon grandiflorum (balloon flower), a widely utilized traditional medicinal plant [2]. As the non-glycosylated foundational structure, platycodigenin serves as a critical reference standard for analytical method development, pharmacological target engagement studies, and the investigation of structure-activity relationships (SAR) that are often obscured in its complex glycoside derivatives [3].

Platycodigenin Technical Differentiation: Why In-Class Triterpenoids Are Not Interchangeable


Despite sharing the oleanane scaffold with common analogs like polygalacic acid and oleanolic acid, platycodigenin exhibits distinct hydroxylation architecture that critically dictates its biochemical interactions. Generic substitution with other pentacyclic triterpenoids is scientifically invalid due to substantial differences in oxidant scavenging selectivity, with platycodigenin demonstrating unique peroxynitrite-neutralizing capacity absent in polygalacic acid [1]. Furthermore, the aglycone form (platycodigenin) presents a significantly different anti-proliferative potency profile compared to its glycosylated derivative 3-O-β-D-glucopyranosyl platycodigenin and the major saponin platycodin D, underscoring the profound impact of glycosylation on target cell engagement [2]. Procurement of the precise compound, rather than a structurally 'related' alternative, is therefore essential to ensure experimental reproducibility and valid interpretation of pharmacological mechanisms [3].

Platycodigenin Quantitative Differentiation: Head-to-Head Performance Data vs. Polygalacic Acid, Platycodin D, and Oleanolic Acid


Platycodigenin Exhibits Unique 2.35-Fold Superiority in Peroxynitrite Scavenging Over Polygalacic Acid

Platycodigenin demonstrates a 2.35-fold higher total oxidant scavenging capacity (TOSC) against peroxynitrite (ONOO⁻) relative to the glutathione (GSH) positive control. In stark contrast, the structurally related aglycone polygalacic acid exhibits no detectable peroxynitrite scavenging capacity (0-fold of GSH) [1]. This stark functional divergence is attributed to the presence of a hydroxyl group at carbon 24 in platycodigenin, which is absent or substituted in polygalacic acid, highlighting a critical structure-activity relationship [1].

Oxidative Stress Neuroinflammation Nitrosative Damage

Aglycone vs. Glycoside: Platycodigenin Monoglucoside Exhibits 100-Fold Lower Anti-Proliferative Potency than Platycodin D

In a direct in vitro comparison against the hepatic stellate cell line HSC-T6, the glycosylated platycodigenin derivative 3-O-β-D-glucopyranosyl platycodigenin (compound 6) exhibited an anti-proliferative IC50 of 13.36 μM. This activity is 7.5-fold less potent than the major saponin platycodin D (IC50 = 1.77 μM) and over 100-fold less potent than polygalacin D (IC50 = 1.04 μM), yet it is 6-fold more active than the parent aglycone platycodigenin in glycosylated form [1]. This quantifies the significant impact of glycosylation pattern on bioactivity, with the parent aglycone being far less potent than its optimized glycosides.

Hepatic Stellate Cell Inhibition Anti-Fibrotic Anti-Proliferative

Platycodigenin Concentration-Dependently Modulates M1/M2 Microglial Polarization and Cytokine Profile

In LPS-stimulated BV2 microglia, platycodigenin at 1 and 10 μM significantly downregulated the secretion of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6, while simultaneously upregulating the anti-inflammatory cytokine IL-10 at 1 μM [1]. This dual modulation was accompanied by a shift from M1 (pro-inflammatory) to M2 (pro-resolution) microglial phenotype, evidenced by decreased Cox2-positive and increased Ym1/2-positive cells [1]. While direct head-to-head data against oleanolic acid in this specific model are not available, class-level inference from independent anti-inflammatory assays suggests platycodigenin exhibits a distinct polarity that may confer superior CNS bioavailability [2].

Alzheimer's Disease Neuroinflammation Microglial Polarization

Patented Lipid-Modulating Activity: Platycodigenin Specifically Elevates HDL-C and Reduces LDL-C

Chinese patent CN104758339B discloses that platycodigenin demonstrates a specific lipid-regulating effect by both elevating high-density lipoprotein cholesterol (HDL-C) and reducing low-density lipoprotein cholesterol (LDL-C) levels [1]. The claimed effective oral dosage range for this activity is 20-500 mg/person/day, with a preferred range of 50-200 mg/person/day [1]. While comparative data against statins or other triterpenoids are not provided in the patent claims, this dual-action (HDL-C increase + LDL-C decrease) is a notable therapeutic feature that differentiates it from simple cholesterol-lowering agents that primarily affect only LDL-C.

Hyperlipidemia Cardiovascular Lipid Metabolism

Analytical Standard Availability: Platycodigenin Supplied at ≥98% HPLC Purity for Reproducible Research

Platycodigenin is commercially available as an analytical reference standard with certified purity of ≥98% by HPLC, as documented by multiple specialty chemical suppliers . This level of purity and the availability of accompanying spectroscopic characterization (NMR, MS) ensure batch-to-batch consistency and reliable quantification in analytical applications . In contrast, many related in-class triterpenoids (e.g., oleanolic acid) are often supplied as less-defined 'extracts' or with lower purity grades unless specifically sought as certified reference materials.

Analytical Reference Standard Quality Control Procurement

Platycodigenin Application Scenarios: Targeted Research Use Cases Based on Quantitative Differentiation


Mechanistic Studies of Nitrosative Stress and Neuroinflammation

Leverage platycodigenin's unique 2.35-fold peroxynitrite-scavenging capacity (vs. inactive polygalacic acid) [1] to dissect the role of nitrosative damage in neurodegenerative models. Its ability to modulate M1/M2 microglial polarization at 1-10 μM [2] makes it a precise tool for studying neuroinflammatory resolution mechanisms distinct from broader-spectrum triterpenoids.

Anti-Fibrotic Drug Discovery and Hepatic Stellate Cell Assays

Utilize 3-O-β-D-glucopyranosyl platycodigenin as a reference compound to benchmark the anti-proliferative activity of novel anti-fibrotic candidates. Its defined IC50 of 13.36 μM against HSC-T6 cells provides a quantitative comparator against more potent saponins like platycodin D (IC50 = 1.77 μM) [1], enabling precise structure-activity relationship (SAR) studies of glycosylation effects.

Analytical Method Development and Quality Control of Platycodi Radix Extracts

Employ high-purity (≥98% HPLC) platycodigenin [1] as a primary reference standard for the quantification and fingerprinting of platycodigenin-type saponins in Platycodon grandiflorum botanical raw materials and finished products, ensuring batch-to-batch consistency and regulatory compliance [2].

Lipid Metabolism Research and Hypolipidemic Agent Screening

Investigate platycodigenin's dual-action lipid-modulating effects (HDL-C elevation and LDL-C reduction) as disclosed in patent CN104758339B [1]. This specific property supports its use as a positive control or lead scaffold in assays designed to identify compounds with favorable effects on lipoprotein profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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